molecular formula C20H32BNO5 B8182984 {3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester

{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester

Cat. No.: B8182984
M. Wt: 377.3 g/mol
InChI Key: SCQJOJIGWKDLQR-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound features a tert-butyl carbamate group linked via a propyl chain to a phenoxy-substituted boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). It is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in , where tert-butyl (3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate (S6) was prepared with HRMS-confirmed molecular formula C₁₉H₃₁BNO₅ (exact mass 364.2290) .

Properties

IUPAC Name

tert-butyl N-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-12-9-13-24-16-11-8-10-15(14-16)21-26-19(4,5)20(6,7)27-21/h8,10-11,14H,9,12-13H2,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQJOJIGWKDLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Coupling-Mediated Boronation

The most widely reported method involves Suzuki–Miyaura cross-coupling to install the dioxaborolane group. A representative procedure from analogous systems employs:

  • Starting material : 3-(3-Bromophenoxy)propyl carbamic acid tert-butyl ester

  • Catalyst : PdCl₂(dppf) (5–10 mol%)

  • Ligand : Triphenylphosphine (2 equiv)

  • Boronate source : Bis(pinacolato)diboron (1.2 equiv)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : 1,4-Dioxane/water (4:1 v/v)

  • Conditions : 90°C, 12–24 h under nitrogen.

Yield : 62–75% (Table 1)
Key advantage : Compatibility with sensitive tert-butyl carbamate groups.

Table 1: Suzuki–Miyaura Coupling Optimization

Catalyst Loading (mol%)Temperature (°C)Yield (%)Purity (HPLC)
5906295
101007597
151106893

Data adapted from Pd-mediated protocols.

Direct Boronation via Lithiation

An alternative route avoids transition metals by using directed ortho-lithiation:

  • Deprotonation : Treat 3-(3-hydroxyphenoxy)propyl carbamic acid tert-butyl ester with LDA (−78°C, THF).

  • Quenching : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Workup : Acidic hydrolysis (HCl, 0°C) followed by extraction (EtOAc).

Yield : 55–60%
Limitation : Requires strict anhydrous conditions to prevent boronate hydrolysis.

Multi-Component One-Pot Synthesis

Ultrasound-assisted methods adapted from pyrano[2,3-c]pyrazole syntheses demonstrate scalability:

  • Reactants :

    • tert-Butyl (3-hydroxypropyl)carbamate

    • 3-Iodophenol

    • Bis(pinacolato)diboron

  • Catalyst : InCl₃ (20 mol%)

  • Solvent : 50% EtOH

  • Conditions : 40°C, 20 min under ultrasound (25 kHz).

Yield : 80–85%
Advantage : 3x faster kinetics compared to thermal methods.

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, dioxane) enhance Pd-catalyzed coupling yields but complicate carbamate stability. Mixed aqueous/organic systems (dioxane/water) balance solubility and reactivity. Ethanol-water mixtures in ultrasound methods improve mass transfer while preventing boronate degradation.

Catalytic System Optimization

PdCl₂(dppf) outperforms Pd(OAc)₂ in coupling efficiency (75% vs. 58% yield). Ligand-free conditions using InCl₃ under ultrasound achieve comparable yields (80%) but require post-reaction acidification to isolate the product.

Protecting Group Compatibility

The tert-butyl carbamate remains intact under Suzuki–Miyaura conditions (pH 8–9, 90°C) but hydrolyzes in strongly acidic lithiation workups. Neutral pH during extractions preserves functionality.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography : Elution with EtOAc/hexane (1:3) removes unreacted boronate precursors.

  • Reverse-phase HPLC : C18 columns (MeCN/water gradient) resolve residual palladium catalysts.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.44 (s, 9H, tert-butyl), 3.45 (t, 2H, NCH₂), 4.02 (t, 2H, OCH₂).

  • ¹¹B NMR : δ 30.2 ppm (quartet, B–O).

  • HRMS : [M+H]⁺ calcd. for C₂₀H₃₂BNO₅: 377.2374; found: 377.2376.

Industrial-Scale Considerations

  • Cost analysis : Pd catalysts account for 60% of raw material costs. Ligand-free InCl₃ methods reduce expenses by 40%.

  • Safety : Exothermic boronation steps require controlled addition rates (<5 mL/min) to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Synthesis of Statins : The compound serves as an intermediate in the synthesis of statins, which are widely used to lower cholesterol levels. The dioxaborolane group is particularly useful in the formation of carbon-boron bonds, essential for creating various statin derivatives .
  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The incorporation of boron into drug design has shown promise in enhancing the therapeutic efficacy of certain anticancer agents by improving their selectivity and reducing side effects .

Materials Science

  • Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with unique properties. Its ability to form stable bonds with other organic molecules allows for the creation of materials with tailored mechanical and thermal properties .
  • Nanotechnology : In nanomaterials synthesis, the compound's boron content can facilitate the development of boron-containing nanostructures that have applications in electronics and photonics .

Environmental Science

  • Green Chemistry : The synthesis process of the compound is noted for being eco-friendly, aligning with principles of green chemistry. This includes using less hazardous reagents and reducing waste during synthesis .
  • Catalysis : The dioxaborolane group can act as a catalyst in various chemical reactions, including cross-coupling reactions that are pivotal in organic synthesis. This application is crucial for developing sustainable chemical processes .

Case Study 1: Synthesis of Statins

A study demonstrated the use of this compound as an intermediate for synthesizing Atorvastatin. The process involved multiple steps where the dioxaborolane moiety facilitated key transformations necessary for constructing the statin framework .

Case Study 2: Anticancer Research

In another research initiative, derivatives of this compound were tested against various cancer cell lines. Results showed significant cytotoxic activity compared to standard treatments, highlighting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism by which {3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester exerts its effects involves the interaction of the boronic ester with various molecular targets. In Suzuki-Miyaura reactions, the boronic ester forms a complex with palladium, facilitating the transfer of the organic group to the target molecule. In biological systems, the boronic ester can interact with hydroxyl groups on enzymes, inhibiting their activity.

Comparison with Similar Compounds

Physicochemical Properties :

  • Spectroscopic Data : ¹¹B NMR (CDCl₃): δ 30.9 ppm (boron environment); IR bands at 1700 cm⁻¹ (carbamate C=O stretch) .
  • Stability : The tert-butyl carbamate group protects the amine from degradation, while the boronic ester enables Suzuki-Miyaura cross-coupling .

Applications: Used in medicinal chemistry for kinase inhibitor synthesis (e.g., selpercatinib intermediates) and as a building block in organoboron chemistry .

Comparison with Structural Analogs

Structural Variations and Key Differences

Compound Name Structural Difference Synthesis Route Key Properties/Applications Reference
Target Compound Phenoxy-propyl linker, tert-butyl carbamate Pd-catalyzed cross-coupling High stability, used in kinase inhibitors
tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate Sulfonyl instead of phenoxy Similar Pd coupling, starting from 4-bromobenzenethiol Increased hydrophilicity; potential for sulfonamide-based drug design
tert-Butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate Ethyl-phenyl linkage instead of phenoxy-propyl Suzuki-Miyaura coupling Altered steric profile; lower steric hindrance for coupling reactions
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-acrylic acid ethyl ester Acrylate ester instead of carbamate Esterification of boronic acid Higher reactivity in conjugate addition; used in polymer chemistry
tert-Butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate Benzo[b]thiophen core Multi-step heterocyclic synthesis Enhanced π-stacking in medicinal targets; fluorinated for metabolic stability

Reactivity in Cross-Coupling Reactions

  • Target Compound: Efficient in Suzuki-Miyaura reactions due to electron-rich phenoxy group, enabling aryl-aryl bond formation (yields >70% under optimized conditions) .
  • Sulfonyl Analog : Lower reactivity in polar solvents due to electron-withdrawing sulfonyl group, requiring higher catalyst loading .
  • Acrylate Ester (): Susceptible to hydrolysis, limiting aqueous reaction utility but effective in non-polar media .

Pharmacological Relevance

  • Target Compound: Key intermediate in RET kinase inhibitors (e.g., selpercatinib), where the phenoxy group enhances target binding .
  • Benzo[b]thiophen Derivative () : Fluorine substitution improves pharmacokinetics (e.g., blood-brain barrier penetration) .

Biological Activity

The compound {3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester is a derivative of carbamic acid that incorporates a boron-containing moiety. This article explores the biological activity of this compound based on available research findings, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H24BNO4
  • Molecular Weight : 293.17 g/mol

Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:

  • Inhibition of Cytokine Release : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines such as TNFα in microglial cells when stimulated with lipopolysaccharide (LPS) . This suggests a possible application in neuroinflammatory conditions.
  • Kinase Inhibition : It has been reported that derivatives of this compound can inhibit multiple kinase pathways. For instance, MLK3 inhibitors have demonstrated efficacy in models of HIV-associated neurocognitive disorders by modulating inflammatory responses and neuronal survival .

Pharmacological Effects

The pharmacological effects observed include:

  • Neuroprotective Properties : Compounds with similar structures have been associated with neuroprotective effects in various models of neurodegeneration. They may prevent neuronal death and promote neurite outgrowth .
  • Anti-inflammatory Activity : The inhibition of TNFα and other inflammatory mediators suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Study 1: Neuroinflammation

In a study examining the effects of MLK3 inhibitors on neuroinflammation, it was found that compounds similar to this compound significantly reduced LPS-induced TNFα release in microglial cells. The results indicated a dose-dependent response with an IC50 value around 14 nM for effective inhibition .

Study 2: HIV-Associated Neurocognitive Disorders

Another investigation focused on the role of this compound in HIV-related conditions. It was noted that the compound inhibited HIV-1 Tat-induced cytokine release in human monocytes and showed potential for improving outcomes in preclinical models . This highlights its therapeutic promise for managing neurocognitive disorders associated with HIV.

Data Summary

Biological ActivityObserved EffectsIC50 Value
Cytokine InhibitionTNFα Release14 nM
NeuroprotectionNeurite OutgrowthNot specified
Anti-inflammatoryReduced InflammationNot specified

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A common method involves reacting tert-butyl carbamate derivatives with aryl boronic esters. For example:

  • Step 1: React 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with a propyl linker containing a leaving group (e.g., bromo or tosylate) under basic conditions (K₂CO₃, DMF, 80°C) to form the phenoxypropyl intermediate .
  • Step 2: Protect the amine group using tert-butyl carbamate (Boc) via a carbamate coupling reaction in dichloromethane with triethylamine as a base .
    Key Considerations: Use anhydrous conditions to prevent hydrolysis of the boronic ester.

Advanced: How to optimize reaction conditions for introducing the boronic ester group without side reactions?

Answer:
The boronic ester is sensitive to moisture and oxidation. Optimize by:

  • Catalyst Selection: Use Pd(dppf)Cl₂ for Suzuki couplings to enhance efficiency and reduce homocoupling byproducts .
  • Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and stability of the boronic ester .
  • Purification: Employ flash chromatography with ethyl acetate/hexane gradients to separate the product from pinacol byproducts .
    Data Note: Yields drop below 50% if water content exceeds 0.1% in solvents .

Basic: What spectroscopic techniques are used to confirm the structure?

Answer:

  • ¹H/¹³C NMR: Identify the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the boronic ester’s aromatic protons (δ 7.2–7.8 ppm) .
  • IR Spectroscopy: Confirm Boc protection via C=O stretch at ~1680 cm⁻¹ .
  • Mass Spectrometry: Look for [M+H]⁺ peaks at m/z ~404 (exact mass varies by substituents) .

Advanced: How to resolve contradictions in reported melting points or stability data?

Answer:
Discrepancies arise from polymorphism or impurities. Mitigate by:

  • Recrystallization: Use tert-butyl methyl ether/hexane to obtain a pure crystalline form (mp 206–211°C) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition above 150°C indicates Boc group cleavage .
    Case Study: A 2022 study found that storage at 0–6°C in anhydrous DMSO preserves integrity for >6 months .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

  • Intermediate for PROTACs: The boronic ester enables conjugation to E3 ligase ligands via Suzuki coupling .
  • Antiplasmodial Agents: Used in high-throughput screening hits for malaria drug discovery .
  • Fluorophore Synthesis: Serves as a boronate handle for tuning emission properties in Seoul-Fluor derivatives .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:

  • Linker Modification: Replace the propyl chain with PEG spacers to enhance solubility (logP reduction from 3.2 to 2.1) .
  • Boc Deprotection: Remove the tert-butyl group in acidic conditions (TFA/DCM) to expose the amine for further functionalization .
  • Boronic Acid Prodrugs: Convert the ester to a trifluoroborate salt (KHF₂, MeOH) for enhanced stability in vivo .

Basic: What precautions are required for handling and storage?

Answer:

  • Storage: Keep at 0–6°C under argon to prevent boronic ester hydrolysis .
  • Handling: Use gloveboxes for moisture-sensitive reactions and quench waste with 10% aqueous NH₄Cl .

Advanced: How to troubleshoot low yields in cross-coupling reactions?

Answer:
Common issues and solutions:

  • Oxygen Sensitivity: Degas solvents with N₂ and use Schlenk lines .
  • Steric Hindrance: Switch to Buchwald-Hartwig conditions (Pd(OAc)₂/XPhos) for bulky substrates .
  • Byproduct Formation: Add 4Å molecular sieves to adsorb pinacol .

Basic: What computational tools predict its reactivity in coupling reactions?

Answer:

  • DFT Calculations: Use Gaussian09 to model transition states for Suzuki-Miyaura couplings (B3LYP/6-31G* level) .
  • Docking Studies: AutoDock Vina predicts binding affinities when used in enzyme inhibitor design .

Advanced: How to validate its role in fluorescent probe mechanisms?

Answer:

  • Time-Resolved Fluorescence: Measure quantum yield changes (ΔΦ up to 0.45) upon boronate-to-diol conversion .
  • Confocal Microscopy: Track cellular uptake in HEK293 cells using BODIPY-tagged derivatives .

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